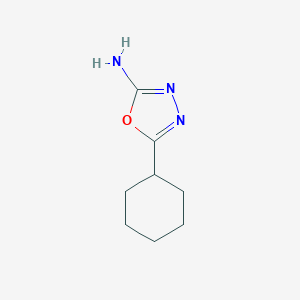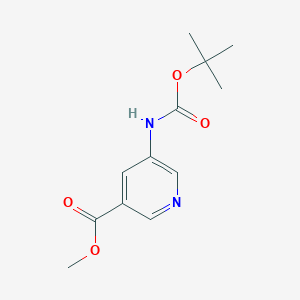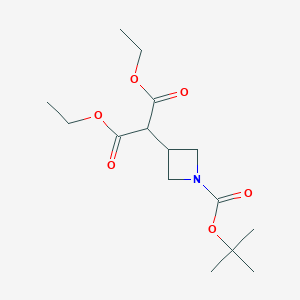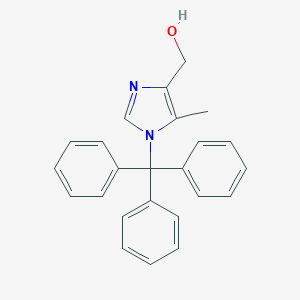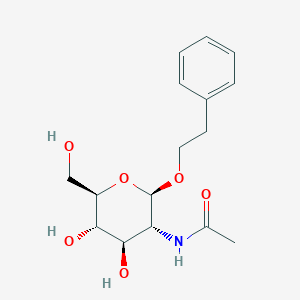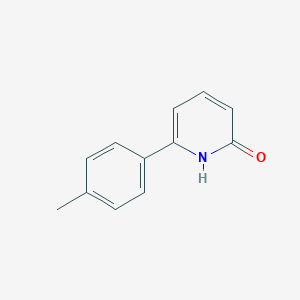
Diethyl 2-(3-bromobenzyl)malonate
Descripción general
Descripción
Diethyl 2-(3-bromobenzyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a bromobenzyl group attached to the malonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(3-bromobenzyl)malonate typically involves the alkylation of diethyl malonate with 3-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
Diethyl malonate+3-bromobenzyl bromideNaOEt, EtOHDiethyl 2-(3-bromobenzyl)malonate
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 2-(3-bromobenzyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted benzyl compounds.
Common Reagents and Conditions:
Nucleophiles: Sodium ethoxide, potassium carbonate.
Hydrolysis Agents: Aqueous acids or bases.
Decarboxylation Conditions: Elevated temperatures, often in the presence of a catalyst.
Major Products:
- Substituted benzyl derivatives.
- Carboxylic acids from hydrolysis.
- Decarboxylated products.
Aplicaciones Científicas De Investigación
Diethyl 2-(3-bromobenzyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(3-bromobenzyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which then participate in nucleophilic substitution reactions. The bromobenzyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Diethyl malonate: A simpler malonate ester without the bromobenzyl group.
Diethyl 2-benzylmalonate: Similar structure but lacks the bromine atom.
Uniqueness: Diethyl 2-(3-bromobenzyl)malonate is unique due to the presence of the bromobenzyl group, which enhances its reactivity and allows for the introduction of additional functional groups through substitution reactions. This makes it a valuable compound in the synthesis of more complex molecules.
Propiedades
IUPAC Name |
diethyl 2-[(3-bromophenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFBUOOSCRTDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453619 | |
| Record name | Diethyl (3-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107558-73-6 | |
| Record name | Diethyl (3-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

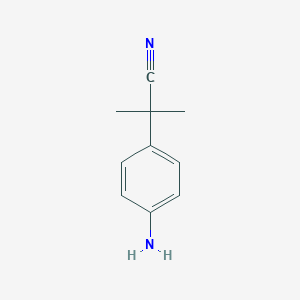
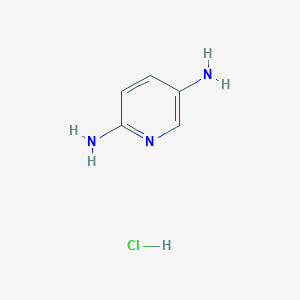
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)
